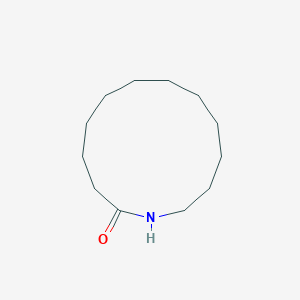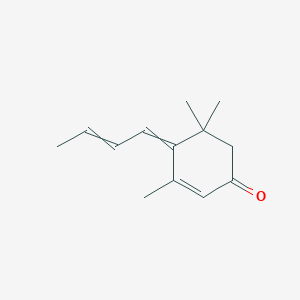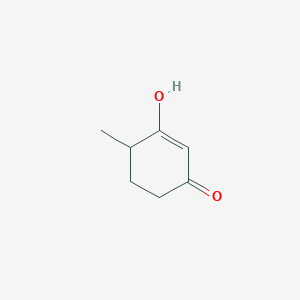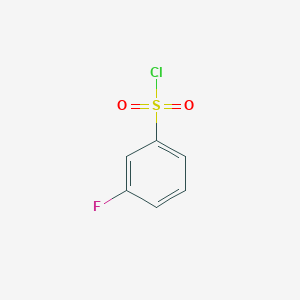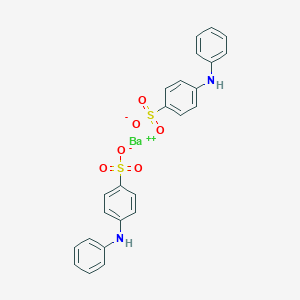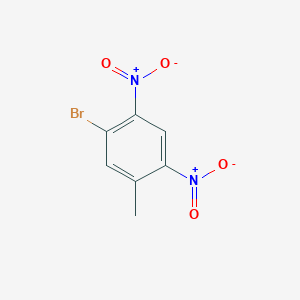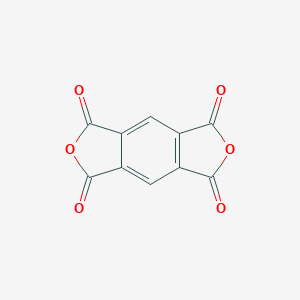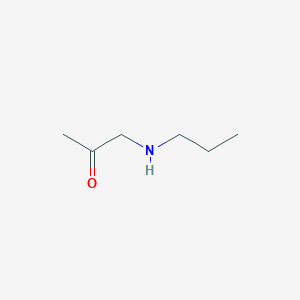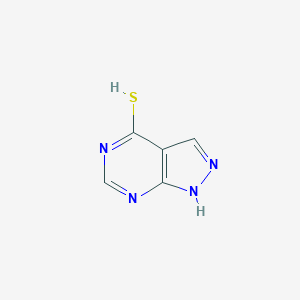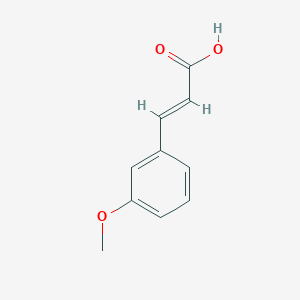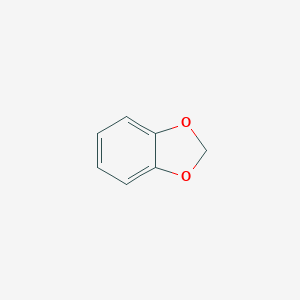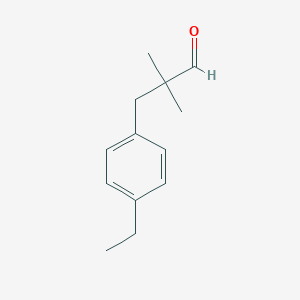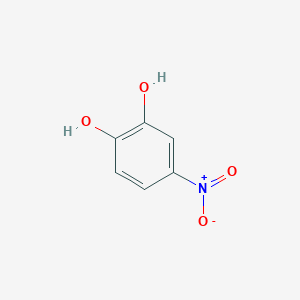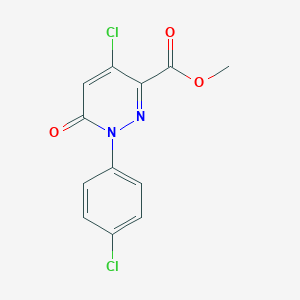
4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone
説明
Synthesis Analysis
The synthesis of high specific activity tritium-labeled 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone is reported . This compound was prepared by tritiation of 4-(acetoxymethylnitrosamino)-1-[3-(5-bromo)-pyridyl]-1-butanone (5-BrNNKOAc) in the presence of 10% Pd/C catalyst, yielding a product with a specific activity of 11.9 Ci/mmol .Molecular Structure Analysis
The physico-chemical properties of NNK diazonium ion have been explored to gain insight into its shape, bonding, charge distribution, and ro-vibrational features . This information is essential if the chemical reactivity and physical properties of this important intermediate are to be understood .Chemical Reactions Analysis
NNK diazonium ion is a well-known alkylating agent . Its enzymatic production, its reaction with DNA, and its role in mutagenesis/carcinogenesis have all received significant experimental study . The species is sufficiently small such that its properties may be probed using sophisticated model chemistries .Physical And Chemical Properties Analysis
The physico-chemical properties of NNK diazonium ion have been explored to gain insight into its shape, bonding, charge distribution, and ro-vibrational features . This information is essential if the chemical reactivity and physical properties of this important intermediate are to be understood .科学的研究の応用
Synthesis Improvements
A significant application in scientific research for this compound involves its synthesis. An improved synthesis method using high specific activity tritium-labeled 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone was reported, representing a major advancement over previous methods (Peterson et al., 2001).
Carcinogenic Activity and DNA Adduct Formation
The compound is a metabolite of the tobacco-specific carcinogen NNK and forms DNA adducts, contributing to its carcinogenic activity. A study identified specific DNA adducts produced by its reaction with deoxyguanosine and DNA, providing valuable insight into its role in carcinogenesis (Upadhyaya et al., 2003).
Characterization of DNA Adducts
Further research has been conducted to characterize the adducts formed by the reaction of this compound with deoxyguanosine and DNA, revealing the complexity of the interactions and potential implications for understanding the carcinogenic process (Wang et al., 2003).
Mass Spectrometric Analysis of DNA Phosphate Adducts
A comprehensive mass spectrometric analysis was performed to identify and quantify DNA phosphate adducts formed by this compound, offering insights into the mechanisms of tobacco carcinogenesis (Ma et al., 2015).
Metabolism and Inhibition Studies
Research has also focused on its metabolism by human cytochrome P450 and the inhibition of this process, providing a deeper understanding of how the compound is processed in the human body and potential pathways for reducing its carcinogenic impact (Smith et al., 1996).
Mutagenicity and Oncogene Activation
Investigations into its mutagenicity and the potential activation of oncogenes have been carried out, highlighting its role in inducing mutations linked to cancer development (Hecht et al., 1983).
Safety And Hazards
The diazonium ion metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNKDI) is an International Agency for Research on Cancer (IARC) Group 1 carcinogen . Its unmetabolized form (NNK) is abundantly found in tobacco smoke . NNKDI is an alkylating agent and is known to cause lung adenocarcinoma .
特性
IUPAC Name |
[nitroso-(4-oxo-4-pyridin-3-ylbutyl)amino]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-10(16)19-9-15(14-18)7-3-5-12(17)11-4-2-6-13-8-11/h2,4,6,8H,3,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOGEOISASKDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN(CCCC(=O)C1=CN=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155627 | |
| Record name | 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |
CAS RN |
127686-49-1 | |
| Record name | 4-[(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127686-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127686491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



